molecular formula C9H21BrOSi B8669553 Silane, [(6-bromohexyl)oxy]trimethyl- CAS No. 26306-00-3

Silane, [(6-bromohexyl)oxy]trimethyl-

Cat. No.: B8669553
CAS No.: 26306-00-3
M. Wt: 253.25 g/mol
InChI Key: YYAVEJWZFJIHEE-UHFFFAOYSA-N
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Description

Silane, [(6-bromohexyl)oxy]trimethyl- is an organosilicon compound characterized by a trimethylsilane group bonded to a 6-bromohexyl chain via an oxygen atom. Its molecular formula is C₉H₂₁BrOSi, with an approximate molecular weight of 253.25 g/mol. The terminal bromine atom on the hexyl chain makes this compound highly reactive, particularly in nucleophilic substitution reactions, where bromine acts as a leaving group. This reactivity enables its use in organic synthesis, surface modification, and as a precursor for functionalized materials.

Applications likely include its use as a coupling agent in polymer chemistry or as an intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

26306-00-3

Molecular Formula

C9H21BrOSi

Molecular Weight

253.25 g/mol

IUPAC Name

6-bromohexoxy(trimethyl)silane

InChI

InChI=1S/C9H21BrOSi/c1-12(2,3)11-9-7-5-4-6-8-10/h4-9H2,1-3H3

InChI Key

YYAVEJWZFJIHEE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

Halogen Effects: Bromine vs. Iodine: The aliphatic bromine in [(6-bromohexyl)oxy]trimethylsilane offers moderate reactivity in nucleophilic substitutions, whereas the iodine in [(6-iodohexyl)oxy]trimethylsilane provides higher reactivity but lower thermal and photostability. Iodine’s larger atomic size also increases molecular weight and polarizability. Fluorine: Compounds like dodecafluoroheptyloxy trimethylsilane exhibit extreme hydrophobicity and resistance to chemical degradation due to C-F bonds, making them ideal for non-stick coatings.

Substituent Type: Linear vs. Aromatic: The target compound’s linear bromohexyl chain contrasts with the aromatic bromine in [bromo-phenoxy]trimethylsilane . The latter’s aromatic system enables participation in Suzuki-Miyaura cross-coupling reactions, while the former’s aliphatic chain is better suited for flexible surface modifications.

Physical Properties :

  • Fluorinated silanes (e.g., ) have significantly higher molecular weights and boiling points compared to brominated or iodinated analogs. Their low surface energy makes them valuable in waterproof coatings.

Synthetic Considerations :

  • Bromo- and iodoalkyl silanes are typically synthesized via nucleophilic substitution or Grignard reactions. Fluorinated variants require specialized fluorination techniques, such as electrochemical fluorination or direct fluorination with F₂ gas.

Applications :

  • [(6-Bromohexyl)oxy]trimethylsilane : Intermediate in drug delivery systems, silicone elastomers, and surface functionalization.
  • Fluorinated Silanes : Water-repellent coatings for textiles, electronics, and medical devices.
  • Aromatic Bromo Silane : Catalyst in palladium-mediated cross-coupling reactions.

Research Findings and Trends

  • Reactivity Studies : Aliphatic bromo-silanes like [(6-bromohexyl)oxy]trimethylsilane undergo efficient SN2 reactions with nucleophiles (e.g., amines, thiols), enabling the grafting of functional groups onto surfaces .
  • Stability Challenges : Iodo-silanes (e.g., ) are prone to decomposition under UV light, necessitating storage in dark, cool environments.
  • Emerging Applications : Fluorinated silanes are gaining traction in biomedical engineering for anti-fouling coatings on implants .

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